Hydantoic acid
Overview
Description
Hydantoic acid, also known as N-Carbamoylglycine, is an acid with the chemical formula C3H6N2O3 . Its molecule contains a total of 13 bonds including seven non-H bonds, two multiple bonds, two rotatable bonds, two double bonds, one carboxylic acid (aliphatic), one urea derivative, and one hydroxyl group . It can be obtained from uric acid as well as from glycine with urea in the presence of alkali .
Molecular Structure Analysis
The molecular structure of Hydantoic acid includes a total of 13 bonds. These comprise seven non-H bonds, two multiple bonds, two rotatable bonds, two double bonds, one carboxylic acid (aliphatic), one urea derivative, and one hydroxyl group .Physical And Chemical Properties Analysis
Hydantoic acid has a molar mass of 118.092 g·mol−1 . It is a white crystalline acid and its water solubility is 38.85g/L at 25 ºC .Scientific Research Applications
1. Synthesis of Phosphorus Analogues
Hydantoic acids are noted for their fungicidal and herbicidal activities, along with low toxicity for fish and warm-blooded animals. Research has been conducted on the synthesis of substituted ureidolkyl-phosphonates, which are phosphorus analogues of hydantoic acids (Li Zaiguo, Huang Runqiu, & Liao Hui-ying, 1999).
2. Role in Enzymatic Reactions
Hydantoin, which is rapidly hydrolyzed to hydantoic acid, is a substrate for various enzymatic reactions. These reactions are significant in the metabolism of animals and plants. The enzymes involved in these processes have been studied for their specificity and properties (G. S. Eadie, F. Bernheim, & M. Bernheim, 1949).
3. Precursor in Cyclization Reactions
Hydantoic acid has been observed to play a role in cyclization reactions, potentially acting as precursors in these processes. This aspect was investigated in the context of prebiotic chemistry and the formation of cyclic molecules like hydantoin and 2,5-oxazolidinedione (L. Kolesniková, I. Léon, E. Alonso, S. Mata, & J. Alonso, 2019).
4. Biocatalysts for Synthesis of Amino Acids
Hydantoinases, enzymes that interact with hydantoic acid, are used as biocatalysts in the synthesis of both natural and unnatural chiral D- and L-amino acids. These enzymes have applications in the production of amino acids from hydantoin derivatives (J. Altenbuchner, M. Siemann‐Herzberg, & C. Syldatk, 2001).
Safety And Hazards
Hydantoic acid is labeled with a signal word “Warning” according to GHS labelling . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Hydantoins and their hybrids with other molecules represent a very important group of heterocycles because they exhibit diverse biological and pharmacological activities in medicinal and agrochemical applications . They also serve as key precursors in the chemical or enzymatic synthesis of significant nonnatural α-amino acids and their conjugates with medical potential . This suggests that Hydantoic acid, as a type of hydantoin, may have potential applications in these areas in the future.
properties
IUPAC Name |
2-(carbamoylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVRXPPUJQRGFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060045 | |
Record name | Glycine, N-(aminocarbonyl)- | |
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Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Hydantoic acid | |
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Vapor Pressure |
0.000247 [mmHg] | |
Record name | Hydantoic acid | |
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Product Name |
Hydantoic acid | |
CAS RN |
462-60-2 | |
Record name | Hydantoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-60-2 | |
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Record name | Hydantoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462602 | |
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Record name | Hydantoic acid | |
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Record name | Glycine, N-(aminocarbonyl)- | |
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Record name | Glycine, N-(aminocarbonyl)- | |
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Record name | Hydantoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.663 | |
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Record name | N-CARBAMOYLGLYCINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4F314U63K | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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